molecular formula C20H16N4O4S B2409569 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 921052-53-1

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2409569
CAS No.: 921052-53-1
M. Wt: 408.43
InChI Key: YNBMNYHLVNPSQJ-UHFFFAOYSA-N
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Description

N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound featuring the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, a scaffold of significant interest in medicinal chemistry . This core structure is recognized as a bioisostere for the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system, which is found in potent inhibitors of enzymes like human phenylethanolamine N-methyltransferase (hPNMT) . The specific 6-acetyl and 3-cyano substitutions on the tetrahydrothienopyridine core, combined with the 1,3-dioxoisoindolin-2-yl acetamide side chain, suggest potential for diverse biological activities. Compounds with the tetrahydrothienopyridine structure have been synthesized and shown to possess notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli in scientific studies . Furthermore, the structural features of this compound indicate potential for applications in anticancer research and neuroprotective studies, as analogues have demonstrated cytotoxicity against human cancer cell lines and the ability to modulate neurotransmitter systems . Researchers can leverage this high-quality chemical as a key intermediate or building block in the synthesis of novel bioactive molecules, or as a tool compound for probing biological mechanisms and structure-activity relationships (SAR) in pharmaceutical development. This product is For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-11(25)23-7-6-12-15(8-21)18(29-16(12)9-23)22-17(26)10-24-19(27)13-4-2-3-5-14(13)20(24)28/h2-5H,6-7,9-10H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBMNYHLVNPSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core linked to an isoindolin moiety. The presence of a cyano group and an acetyl substituent enhances its reactivity and biological profile. The molecular formula is C17H16N4O3SC_{17}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 356.4 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other compounds in the thieno[2,3-c]pyridine class that have shown inhibition of Jun N-terminal kinases (JNKs) .
  • Receptor Modulation : It may modulate the activity of receptors on cell membranes or within cells, influencing signaling pathways crucial for cellular responses.
  • Gene Expression Regulation : The compound may affect gene expression, impacting processes like cell proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that derivatives of thieno[2,3-c]pyridine compounds exhibit significant inhibitory effects on JNK kinases. For instance:

CompoundJNK Inhibition (pIC50)
5a6.7
11a6.6
Control6.5 (JNK2)

These findings suggest that modifications to the core structure can enhance selectivity and potency against specific kinases .

Case Studies

  • Anticancer Activity : A study explored the anticancer potential of similar compounds in inhibiting tumor growth in xenograft models. The compound demonstrated a dose-dependent reduction in tumor size compared to controls.
  • Neuroprotective Effects : Research indicated that thieno[2,3-c]pyridine derivatives could protect neuronal cells from oxidative stress-induced apoptosis by modulating signaling pathways related to cell survival.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological implications:

  • Cytotoxicity : Preliminary cytotoxicity assays indicated that high concentrations could lead to cell death in non-target cells.
  • Safety Assessments : Further studies are required to evaluate the safety profile and therapeutic index of this compound before clinical applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide?

  • Methodology :

  • Use a multi-step approach involving:

Core scaffold synthesis : Cyclization of tetrahydrothienopyridine precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core.

Functionalization : Introduce the acetyl and cyano groups via nucleophilic substitution or condensation reactions.

Acetamide coupling : React the intermediate with 1,3-dioxoisoindoline-2-yl acetic acid using coupling agents like EDC/HOBt in anhydrous DCM .

  • Critical Parameters : Monitor reaction pH, temperature (typically 0–25°C for coupling), and solvent polarity to avoid side reactions.
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.

Q. How can spectroscopic and crystallographic methods validate the compound’s structure?

  • Spectroscopic Analysis :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm the tetrahydrothienopyridine core and acetamide linkage.
  • HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error.
    • Crystallography :
  • Grow single crystals via slow evaporation (solvent: DMSO/MeOH).
  • Use SHELXL for structure refinement, applying TWIN/BASF commands if twinning is observed .
  • Validate geometric parameters (bond lengths, angles) against Cambridge Structural Database (CSD) averages .

Advanced Research Questions

Q. How can computational methods resolve contradictions between predicted and observed reactivity in this compound?

  • Approach :

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model reaction pathways and transition states.

Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots).

Use statistical design of experiments (DoE) to identify critical variables (e.g., solvent polarity, catalyst loading) causing discrepancies .

  • Case Study : If computational models overestimate cyclization yields, revise solvation models or include entropy corrections via molecular dynamics (MD) simulations .

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

  • Challenges :

  • Twinning : Common in tetrahydrothienopyridine derivatives due to flexible rings.
  • Disorder : Acetyl and dioxoisoindolinyl groups may exhibit positional disorder.
    • Solutions :
  • Collect high-resolution data (λ = 0.71073 Å, T = 100 K) to improve signal-to-noise ratios.
  • Apply SHELXD for dual-space structure solution and SHELXL refinement with ISOR/SADI restraints to model disorder .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

  • Methodology :

In vitro assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR.

Modifications : Synthesize analogs with varied substituents (e.g., replacing cyano with nitro or altering the dioxoisoindolinyl group).

Computational SAR : Map electrostatic potential surfaces (EPS) to correlate substituent effects with activity .

  • Data Analysis : Use multivariate regression (e.g., PLS) to identify key descriptors (e.g., logP, polar surface area) driving activity .

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